N-(2-ethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC14541462
Molecular Formula: C19H16F3N3O2S2
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
![N-(2-ethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide -](/images/structure/VC14541462.png)
Specification
Molecular Formula | C19H16F3N3O2S2 |
---|---|
Molecular Weight | 439.5 g/mol |
IUPAC Name | N-(2-ethoxyphenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
Standard InChI | InChI=1S/C19H16F3N3O2S2/c1-2-27-14-7-4-3-6-12(14)23-17(26)11-29-18-24-13(15-8-5-9-28-15)10-16(25-18)19(20,21)22/h3-10H,2,11H2,1H3,(H,23,26) |
Standard InChI Key | UMEXZJCJJUGNAP-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Introduction
N-(2-ethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a molecular weight of 439.5 g/mol, as computed by PubChem . This compound is identified by the PubChem CID 1152421 and has several synonyms, including 505057-29-4, BAS 03153674, CHEMBL1366693, and HMS1804B05 . The compound's structure involves a combination of aromatic rings, including a thiophene and a pyrimidine ring, along with a trifluoromethyl group, which suggests potential applications in pharmaceutical chemistry due to its structural complexity and the presence of fluorine, which is often used to enhance bioavailability and stability in drugs.
Identifiers and Synonyms
-
PubChem CID: 1152421
-
Synonyms: 505057-29-4, BAS 03153674, CHEMBL1366693, HMS1804B05
-
InChI: InChI=1S/C19H16F3N3O2S2/c1-2-27-14-7-4-3-6-12(14)23-17(26)11-29-18-24-13(15-8-5-9-28-15)10-16(25-18)19(20,21)22/h3-10H,2,11H2,1H3,(H,23,26)
Synthesis and Characterization
While specific synthesis details for N-(2-ethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide are not readily available, compounds with similar structures often involve multi-step reactions including nucleophilic substitution and coupling reactions. Characterization typically involves spectroscopic methods such as NMR (nuclear magnetic resonance) and mass spectrometry to confirm the structure.
Data Table
Property | Value |
---|---|
Molecular Weight | 439.5 g/mol |
Molecular Formula | C19H16F3N3O2S2 |
PubChem CID | 1152421 |
Synonyms | 505057-29-4, BAS 03153674, CHEMBL1366693, HMS1804B05 |
InChI | InChI=1S/C19H16F3N3O2S2/c1-2-27-14-7-4-3-6-12(14)23-17(26)11-29-18-24-13(15-8-5-9-28-15)10-16(25-18)19(20,21)22/h3-10H,2,11H2,1H3,(H,23,26) |
InChIKey | UMEXZJCJJUGNAP-UHFFFAOYSA-N |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume